D-7-Azatryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428421 | |
| Record name | D-7-Azatryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134235-82-8 | |
| Record name | 7-Aza-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-7-Azatryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AZA-D-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for D 7 Azatryptophan and Its Derivatives
Stereoselective Synthesis of D-7-Azatryptophan Enantiomers
Producing enantiomerically pure this compound is critical for its application in stereospecific biological systems. Methodologies to achieve this can be broadly categorized into direct asymmetric synthesis, which builds the chiral center selectively, and resolution, which separates a racemic mixture.
Asymmetric alkylation is a powerful strategy for the enantioselective synthesis of amino acids. This approach involves the alkylation of a chiral glycine (B1666218) equivalent, where a chiral auxiliary directs the incoming electrophile to one face of the molecule, thereby establishing the desired stereocenter.
One prominent method involves the alkylation of a chiral nickel(II)-complex derived from a glycine Schiff base and a chiral tridentate ligand. ucj.org.uaresearchgate.net The reaction between the chiral Ni(II)-complex and an N-protected 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine proceeds with excellent diastereoselectivity, often yielding a single diastereomer. ucj.org.uaresearchgate.net The subsequent removal of the chiral auxiliary and protecting groups under acidic conditions affords the target this compound. ucj.org.ua
An earlier approach utilized a camphor-based chiral auxiliary. cdnsciencepub.comcdnsciencepub.com In this method, the camphor (B46023) imine of tert-butyl glycinate (B8599266) is alkylated with a suitably functionalized 7-azaindole (B17877) derivative, such as 1-(tert-butyloxycarbonyl)-3-(iodomethyl)-7-azaindole. cdnsciencepub.comresearchgate.net The reaction, when conducted at very low temperatures (e.g., -100°C), can achieve high diastereomeric excess. cdnsciencepub.com
Table 1: Comparison of Asymmetric Alkylation Methods
| Method | Chiral Auxiliary | Key Reagents | Stereoselectivity | Ref. |
| Nickel Complex | Chiral Tridentate Ligand (e.g., from binaphthol) | Ni(II) salt, base (e.g., NaOH), 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | Excellent (often single diastereomer) | ucj.org.uaresearchgate.net |
| Camphor Imine | (1R,4R)-Camphor | tert-butyl glycinate, base (e.g., KHMDS), 1-Boc-3-(iodomethyl)-7-azaindole | >98% de at -100°C | cdnsciencepub.comresearchgate.net |
Enzymatic resolution offers a highly selective alternative for separating enantiomers from a racemic mixture (D,L-7-azatryptophan). This technique leverages the stereospecificity of enzymes to catalyze a reaction on only one enantiomer, allowing for its separation from the unreacted counterpart.
A widely used method employs Acylase-I from Aspergillus oryzae. nih.govresearchgate.netresearchgate.net The process begins with the non-selective N-acetylation of the racemic D,L-7-azatryptophan to produce N-acetyl-D,L-7-azatryptophan. nih.gov The enzyme Acylase-I then selectively hydrolyzes the acetyl group from the L-enantiomer (N-acetyl-L-7-azatryptophan) to give the free L-7-azatryptophan. nih.gov The unreacted N-acetyl-D-7-azatryptophan can then be separated from the L-amino acid via techniques like reverse-phase HPLC. nih.gov Subsequent hydrolysis of the remaining N-acetyl-D-7-azatryptophan yields the desired enantiomerically pure this compound. uga.edu
Another enzymatic approach uses carboxypeptidase A for the stereospecific proteolytic digestion of N-chloroacetyl-D,L-7-azatryptophan, which similarly produces the free L-enantiomer, allowing the N-protected D-enantiomer to be isolated. nih.gov
Table 2: Enzymes Used in the Resolution of 7-Azatryptophan (B1233867)
| Enzyme | Substrate | Selectivity | Outcome | Ref. |
| Acylase-I (Aspergillus oryzae) | N-acetyl-D,L-7-azatryptophan | Hydrolyzes L-enantiomer | L-7-azatryptophan and N-acetyl-D-7-azatryptophan | nih.govresearchgate.net |
| Carboxypeptidase A | N-chloroacetyl-D,L-7-azatryptophan | Digests L-enantiomer derivative | L-7-azatryptophan and N-chloroacetyl-D-7-azatryptophan | nih.gov |
Asymmetric Alkylation Approaches
Synthesis of N-Protected this compound Derivatives for Peptide Synthesis
For incorporation into peptides via solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected. The most common protecting groups in modern peptide chemistry are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).
Fmoc Protection: Nα-Fmoc-D-7-azatryptophan can be prepared by reacting this compound with an Fmoc-donating reagent such as Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in an aqueous solution with a mild base like sodium carbonate. researchgate.netnih.gov This derivative is widely used in standard Fmoc-based SPPS. sci-hub.se
Boc Protection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a similar reagent (e.g., BOC-ON) in the presence of a base. organic-chemistry.orguark.eduuniversiteitleiden.nl Boc-protected amino acids are essential for Boc-based SPPS and can also be used to temporarily protect the N-terminus during side-chain modifications in an Fmoc-based strategy.
A key development is the synthesis of differentially protected azatryptophan analogs, such as those bearing N-Fmoc, a tert-butyl ester on the carboxyl group, and a tosyl (Ts) group on the indole (B1671886) nitrogen. sci-hub.sesci-hub.seacs.org These orthogonal protecting groups can be removed selectively, offering significant flexibility for complex peptide modifications. sci-hub.se
Modifying the 7-azaindole ring itself can fine-tune the spectroscopic or binding properties of the amino acid. The electronic nature of the fused pyrrole (B145914) and pyridine (B92270) rings makes regioselective functionalization a non-trivial task. nii.ac.jpresearchgate.net
One effective method is the Reissert-Henze type reaction. nii.ac.jp Starting with 7-azaindole N-oxide, treatment with acyl halides can lead to regioselective halogenation at the C6-position. nii.ac.jp Similarly, reaction with benzoyl chloride and a cyanide source can introduce a cyano group at the C6-position. nii.ac.jp
Another powerful strategy is the directed metalation group (DMG) dance. worktribe.comshareok.org An N-carbamoyl group, initially placed at the N7 position, directs lithiation and subsequent electrophilic quench to the C6 position. worktribe.com In a remarkable rearrangement, this carbamoyl (B1232498) group can then "dance" to the N1 position, allowing for a second directed metalation and functionalization at the C2 position. worktribe.com This provides a controlled route to 2,6-disubstituted 7-azaindoles. worktribe.com
Table 3: Regioselective Functionalization of the 7-Azaindole Ring
| Method | Starting Material | Reagents | Position Functionalized | Ref. |
| Reissert-Henze | 7-Azaindole N-oxide | Acyl Halides (e.g., POCl₃) | C6 (Halogenation) | nii.ac.jp |
| Directed Metalation | N7-Carbamoyl-7-azaindole | s-BuLi, Electrophile | C6 | worktribe.com |
| DMG Dance | N1-Carbamoyl-7-azaindole (from N7 isomer) | s-BuLi, Electrophile | C2 | worktribe.com |
Fmoc and Boc Protection Strategies
Synthesis of N1-Methyl-7-Azatryptophan for Enhanced Spectroscopic Properties
While 7-azatryptophan is a useful fluorescent probe, its quantum yield is sensitive to the polarity of its environment and can be quenched in aqueous solutions. nih.gov To overcome this limitation, N1-methyl-7-azatryptophan was developed. acs.orgresearchgate.net Methylation of the indole nitrogen at the N1 position prevents the formation of hydrogen bonds at this site, which is a primary pathway for non-radiative decay. acs.org
The synthesis of N1-methyl-7-azatryptophan can be achieved from D,L-7-azatryptophan. uark.eduacs.org The α-amino group is first protected, often with a Boc group. uark.edu The N1-proton is then removed with a strong base, and the resulting anion is quenched with a methylating agent. uark.edu This modification results in a probe with a significantly longer fluorescence lifetime and a much higher quantum yield, especially in aqueous environments, making it a more robust and sensitive tool for studying protein dynamics. acs.orgresearchgate.net
Table 4: Spectroscopic Properties of 7-Azatryptophan vs. N1-Methyl-7-azatryptophan
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (in water) | Fluorescence Lifetime (in water) | Ref. |
| 7-Azatryptophan | ~287 | ~395 | 0.01 - 0.03 | ~910 ps | nih.govacs.org |
| N1-Methyl-7-azatryptophan | Red-shifted by ~10 nm | Red-shifted by ~65 nm | 0.53 - 0.55 | ~21 ns | acs.orgresearchgate.net |
Strategies for Methylation at the N1 Position
The methylation of this compound at the N1 position of the indole ring is a crucial modification for creating fluorescent probes with enhanced properties for studying protein dynamics and interactions. pnas.orgnih.gov The resulting N1-methyl-7-azatryptophan exhibits distinct spectral characteristics compared to its parent compound, making it a valuable tool in biophysical studies. pnas.orgnih.gov
A common strategy for the synthesis of N1-methyl-7-azatryptophan involves the protection of the α-amino group of D,L-7-azatryptophan, often with a tert-butyloxycarbonyl (Boc) group. uark.edu This prevents unwanted side reactions during the subsequent methylation step. The protected amino acid is then treated with a methylating agent, such as methyl methanesulfonate, in the presence of a strong base like butyllithium (B86547) under anhydrous conditions at low temperatures (e.g., -78°C). uark.edu Another approach utilizes triethylamine (B128534) as the base. uark.edu Following methylation, the Boc protecting group is removed to yield N1-methyl-7-azatryptophan. uark.edu
The synthesis of peptides containing N1-methyl-7-azatryptophan can be achieved through solid-phase peptide synthesis (SPPS). acs.org The Boc-protected N1-methyl-7-azatryptophan is activated using methods like the 1-hydroxy-7-azabenzotriazole/diisopropylcarbodiimide (HOAt/DIC) coupling protocol for its incorporation into the growing peptide chain on a resin. pnas.org This approach has been successfully used to synthesize protein domains containing this unnatural amino acid. pnas.orgnih.gov
Table 1: Reagents and Conditions for N1-Methylation of 7-Azatryptophan Derivatives
| Starting Material | Protecting Group | Methylating Agent | Base | Solvent | Temperature | Yield | Reference |
| D,L-7-Azatryptophan | Boc | Methyl methanesulfonate | Butyllithium | THF/Dimethylsulfoxide | -78°C | ~50% | uark.edu |
| Boc-(D,L)-7-aza-Trp | Boc | Methyl methanesulfonate | Triethylamine | Dioxane | -78°C | Not specified | uark.edu |
Synthesis of Biotinylated this compound Conjugates
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in biotechnology for detection, purification, and analysis of biomolecules due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. sigmaaldrich.comcd-bioparticles.com The synthesis of biotinylated this compound conjugates creates valuable probes for studying protein interactions. researchgate.net
One synthetic route involves reacting D,L-7-azatryptophan with a biotinylating agent. sigmaaldrich.com A more specific method for creating N-α-biotinoyl-D,L-1-methyl-7-azatryptophan methyl ester starts with 1-methyl-7-azatryptophan. acs.orgacs.org The synthesis of biotinylated peptides can also be achieved during solid-phase peptide synthesis by coupling a biotin moiety to the N-terminus of the peptide. sigmaaldrich.com For instance, a mono-N-Boc protected diamine can be coupled to biotin using an activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). researchgate.net
The resulting biotinylated 7-azatryptophan derivatives can then be used to study protein-ligand interactions. For example, the complex of biotinylated 7-azatryptophan with egg-white avidin has been investigated to demonstrate the spectroscopic differences between 7-azatryptophan and tryptophan. researchgate.netsigmaaldrich.com
Synthesis of 5'-Phosphopyridoxyl-D,L-7-Azatryptophan
The synthesis of 5'-phosphopyridoxyl-D,L-7-azatryptophan results in a unique adduct of pyridoxal (B1214274) 5'-phosphate (PLP) that serves as a photophysical probe for investigating protein structure and dynamics. sigmaaldrich.comnih.gov This compound possesses distinct absorption and emission spectra compared to both PLP and the corresponding tryptophan adduct, making it a valuable tool for spectral studies of enzyme active sites. nih.gov
The synthesis involves the reaction of D,L-7-azatryptophan with pyridoxal 5'-phosphate. nih.gov Researchers have reported the isolation of this adduct and have proposed it as an intrinsic probe for optical studies of protein dynamics. nih.gov The preparation of this compound has been documented, highlighting its potential for binding to the active sites of enzymes. sigmaaldrich.com
Total Chemical Synthesis Approaches for this compound-Containing Proteins
The incorporation of this compound into proteins through total chemical synthesis allows for the creation of proteins with novel properties, such as unique fluorescence characteristics that are distinguishable from those of proteins containing natural tryptophan. pnas.orgnih.gov This enables detailed studies of protein-protein interactions. pnas.orgnih.gov
Native chemical ligation (NCL) is a key technology for the total chemical synthesis of proteins. nih.govraineslab.com This method involves the reaction of two unprotected peptide fragments in aqueous solution at a neutral pH. nih.gov One peptide fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. The reaction forms a native peptide bond at the ligation site. raineslab.com
This technique has been successfully employed to synthesize the Ras-binding domain (RBD) of c-Raf-1, incorporating N1-methyl-7-azatryptophan at a specific position. pnas.orgnih.gov The synthesis involved the ligation of two peptide fragments. pnas.orgnih.gov The N-terminal peptide fragment was synthesized on a thioester-generating resin. pnas.org The full-length polypeptide chains were then produced by the native chemical ligation of the peptide fragments in a solution containing 6 M guanidinium (B1211019) hydrochloride (GuHCl) and 200 mM phosphate (B84403) at pH 7, with the addition of 1% thiophenol. pnas.org This approach demonstrates a general procedure for introducing unnatural amino acids into proteins to monitor protein-protein interactions. pnas.orgnih.gov
Spectroscopic Characterization and Theoretical Modeling in Academic Research
Steady-State and Time-Resolved Fluorescence Spectroscopy.iastate.eduiastate.edunih.gov
The fluorescence of D-7-Azatryptophan is characterized by its sensitivity to the surrounding environment, a property that makes it an excellent probe for local changes in polarity and structure. acs.orgnih.gov Unlike tryptophan, which often exhibits complex, non-exponential fluorescence decay, this compound generally displays a single-exponential decay over a wide pH range, simplifying data analysis. iastate.eduacs.org Its absorption and emission spectra are significantly red-shifted compared to tryptophan, with the absorption maximum shifted by approximately 10 nm and the emission maximum by about 46 nm. acs.orgnih.goviastate.edu This spectral separation is crucial for its use in environments containing tryptophan, as it allows for selective excitation and detection. iastate.edu
Fluorescence Lifetimes and Quantum Yields in Diverse Environments.iastate.eduacs.orgnih.govpnas.org
The fluorescence lifetime and quantum yield of this compound are highly dependent on its local environment, including solvent polarity and pH. iastate.edunih.govnih.gov In aqueous solutions at neutral pH, this compound has a fluorescence lifetime of approximately 780 picoseconds. iastate.eduacs.org However, these values can change dramatically in different solvents and under varying conditions. iastate.edu
The polarity of the solvent has a profound effect on the fluorescence emission of this compound. nih.govnih.gov An increase in solvent polarity leads to a red shift in the emission spectrum. nih.govevidentscientific.com For instance, the emission maximum shifts from 350 nm in tetrahydrofuran (B95107) to 402 nm in water. nih.gov This solvatochromic effect is attributed to an excited-state charge transfer from the pyrrolic to the pyridyl moiety of the 7-azaindole (B17877) chromophore. nih.gov The quantum yield of this compound is also highly sensitive to solvent polarity, increasing from 0.01 in aqueous solution (pH 7) to 0.25 in acetonitrile. nih.gov In some cases, in nonpolar solvents, the fluorescence lifetime and quantum yield are reduced compared to measurements in water. acs.org
| Solvent | Emission Maximum (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
|---|---|---|---|
| Cyclohexane (B81311) | 325 | - | 1.72 |
| Diethyl ether | 345 | - | - |
| Acetonitrile | 362 | 0.25 | - |
| n-Propanol | 367 | - | - |
| Water | 400 | 0.01 | 0.82 |
Data sourced from multiple studies and compiled for illustrative purposes. nih.govacs.org
The fluorescence of this compound is also significantly influenced by the pH of the solution. iastate.edu At a pH below 4, the fluorescence decay becomes double-exponential. iastate.edu However, between pH 4 and 10, the lifetime remains constant and single-exponential at approximately 780 ps. iastate.edu Above pH 10, while the decay remains single-exponential, the lifetime decreases. iastate.edu This pH dependence is linked to the protonation state of the 7-azaindole ring system. researchgate.net Specifically, protonation at the N7 position can lead to a notable red shift in the emission and a decrease in the excited-state lifetime at a pH below approximately 5. researchgate.net
| pH Range | Fluorescence Decay | Fluorescence Lifetime (ps) |
|---|---|---|
| < 4 | Double-exponential | Variable |
| 4 - 10 | Single-exponential | ~780 |
| > 10 | Single-exponential | Decreasing |
Data compiled from research findings. iastate.edu
Solvent Polarity Effects on Emission Properties
Selective Excitation and Detection in the Presence of Tryptophan.iastate.eduacs.orgnih.gov
A key advantage of this compound is the ability to selectively excite and detect its fluorescence even in the presence of a large excess of tryptophan. acs.orgnih.gov This is possible due to the red-shifted absorption and emission spectra of this compound compared to tryptophan. acs.orgiastate.edu By using an excitation wavelength at the red edge of this compound's absorption spectrum (around 310-320 nm), where tryptophan's absorption is negligible, one can specifically probe the this compound residue. nih.govnih.gov Research has shown that even when the ratio of tryptophan to 7-azatryptophan (B1233867) is as high as 40:1, the emission from 7-azatryptophan can still be easily detected. acs.org This spectroscopic distinguishability makes this compound an invaluable tool for studying protein-protein interactions where one or both proteins contain multiple tryptophan residues. acs.orgnih.gov
Förster Resonance Energy Transfer (FRET) Applications.nih.goviastate.edu
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that measures the distance between a donor and an acceptor fluorophore. wikipedia.orgnih.gov this compound can serve as an effective FRET acceptor. nih.gov Its red-shifted absorption spectrum provides good overlap with the emission spectra of various FRET donors, such as p-cyanophenylalanine (PheCN). nih.gov The Förster distance (R₀), which is the distance at which FRET efficiency is 50%, for the PheCN-7AW pair is approximately 18.5 Å. nih.gov This is an improvement over the PheCN-Trp pair (R₀ = 16 Å), indicating a more efficient energy transfer. nih.gov The distinct fluorescence spectrum of this compound also simplifies the deconvolution of the FRET signal into donor and acceptor contributions. nih.gov These properties make this compound a valuable component in FRET-based studies of protein folding, conformational changes, and intermolecular interactions. wikipedia.orgnih.gov
This compound as a FRET Donor or Acceptor
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that measures the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. wikipedia.org this compound has proven to be a valuable component in FRET pairs, primarily serving as an energy acceptor. nih.govnih.gov
When paired with the non-natural amino acid p-cyanophenylalanine (PheCN) as a donor, 7AW acts as an effective FRET acceptor. nih.govnih.gov The absorption spectrum of 7AW is red-shifted by approximately 10 nm relative to tryptophan, which results in a greater spectral overlap with the fluorescence emission of PheCN. nih.gov This enhanced overlap leads to a more efficient energy transfer. nih.gov This FRET pair offers significant advantages over pairs like PheCN-Tryptophan. nih.govnih.gov A key benefit is the clear separation between the fluorescence spectra of PheCN and 7AW, which simplifies the decomposition of a FRET spectrum into its distinct donor and acceptor contributions. nih.govnih.gov Furthermore, research demonstrates that 7AW can also function as a superior energy acceptor to native tyrosine residues compared to tryptophan, making it highly applicable for studying protein renaturation. nih.gov The utility of 7AW as a FRET acceptor has been applied to investigate the functional dynamics of key residues in proteins, such as the AppA photoreceptor, by measuring the energy transfer between 7AW and flavin cofactors. nih.gov
Table 1: Förster Distances for FRET Pairs Involving 7-Azatryptophan
| Donor | Acceptor | Förster Distance (R₀) in Å |
| p-cyanophenylalanine (PheCN) | 7-Azatryptophan (7AW) | 18.5 ± 0.5 nih.gov |
| Tyrosine (Tyr) | 7-Azatryptophan (7AW) | Not explicitly calculated, but shown to be an effective pair nih.gov |
| Tryptophan (Trp) | 7-methoxycoumarin (Mcm) | Not applicable to D-7AW, but illustrates multi-FRET concepts nih.govresearchgate.net |
| 7-methoxycoumarin (Mcm) | Acridonylalanine (Acd) | Not applicable to D-7AW, but illustrates multi-FRET concepts nih.govresearchgate.net |
Multi-FRET Systems Utilizing this compound
The distinct spectral properties of 7-Azatryptophan also enable its use in more complex, multi-FRET systems. nih.gov These systems employ more than one FRET pair simultaneously, allowing researchers to monitor multiple distances within a single molecular system, thereby yielding more detailed structural information from one experiment. nih.govnih.gov
A notable example is a three-component system comprising p-cyanophenylalanine (PheCN), Tryptophan (Trp), and 7-Azatryptophan (7AW). nih.gov In this arrangement, PheCN can serve as a donor to both Trp and 7AW, which act as parallel acceptors. nih.gov This strategy has been successfully used to probe the relative motions among the three β-strands of the hPin1 WW domain during urea-induced denaturation. nih.gov By incorporating this multi-FRET system, researchers can gain deeper insights into the complex conformational changes that occur during protein folding and unfolding transitions. nih.govnih.gov The development of such systems, which balance small probe size with selective excitation, expands the toolkit for studying protein dynamics in real-time under physiological conditions. nih.gov
Theoretical Photophysics and Computational Studies
Computational chemistry provides indispensable tools for interpreting the experimental spectroscopic data of this compound and understanding the fundamental mechanisms behind its unique photophysical behavior. Theoretical models and simulations offer a molecular-level view of processes that are often difficult to probe experimentally.
Molecular Dynamics Simulations of this compound in Protein Environments
Molecular dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules, providing detailed information on the conformational dynamics of proteins. scientificarchives.complos.org When this compound is incorporated into a protein, MD simulations can be used to explore how the local protein environment influences the probe's behavior and to interpret experimental results. researchgate.net
Quantum Chemical Calculations of Electronic States
Quantum chemical calculations are essential for elucidating the electronic structure and properties of this compound's chromophore, 7-azaindole. aip.orgnih.gov These calculations provide a theoretical foundation for understanding its absorption and emission spectra, dipole moments, and the energetics of photochemical reactions like tautomerization. capes.gov.brresearchgate.net
Ab initio calculations have been performed to study the potential energy surfaces for proton transfer. capes.gov.briastate.eduresearchgate.net These studies predict that for an isolated 7-azaindole, the ground-state activation energy for tautomerization is very high (nearly 60 kcal/mol), but this barrier is dramatically reduced to about 20 kcal/mol when it forms a 1:1 complex with a water or methanol (B129727) molecule. capes.gov.briastate.edu Critically, electronic excitation reverses the relative stabilities of the two forms; while the "normal" structure is more stable in the ground state, the tautomer becomes significantly lower in energy in the first excited state. nih.goviastate.edu
Methods like Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) have been used to investigate the excited states. aip.orgaip.org Stark effect measurements combined with EOM-CCSD calculations revealed that the excited state has a much larger permanent electric dipole moment than the ground state, indicating a significant increase in polarity upon excitation. researchgate.netaip.org These studies also suggest that the electronic character of the excited state can be complex, involving the mixing of different states (e.g., ππ* and σπ*), which can influence its reactivity and photophysical pathways. researchgate.netnih.gov
Applications of D 7 Azatryptophan As a Spectroscopic Probe in Biological Systems
Probing Protein Structure and Dynamics
D-7-Azatryptophan's sensitivity to its local environment makes it an invaluable tool for studying the dynamic nature of proteins. acs.orgacs.org Its fluorescence characteristics are exquisitely responsive to changes in solvent polarity and accessibility, providing detailed insights into the subtle conformational shifts that govern protein function. nih.govpnas.org
Local Motion and Overall Protein Tumbling Analysis
The analysis of fluorescence anisotropy decay can be quantitatively described by fitting the data to a multi-exponential function. The faster decay constant corresponds to the local motion of the probe, while the slower decay constant reflects the global rotational correlation time of the protein.
Conformational Changes in Proteins
The fluorescence emission of this compound is highly sensitive to the polarity of its microenvironment. nih.gov This property is particularly useful for detecting conformational changes in proteins that alter the exposure of the probe to the solvent. acs.orgbmglabtech.com A blue-shift in the emission spectrum, for example, indicates that the probe has moved to a more hydrophobic or buried environment, while a red-shift suggests increased solvent exposure. iastate.edu This phenomenon was observed upon the formation of a complex between avidin (B1170675) and biotinylated 7-azatryptophan (B1233867), where a blue-shift in the probe's spectrum indicated its sequestration within the protein's binding pocket. iastate.eduresearchgate.net
The magnitude of the spectral shift can provide qualitative information about the extent of the conformational change and the nature of the altered environment around the probe.
Protein Folding and Unfolding Studies
The significant spectral differences between this compound and tyrosine allow for the use of Förster Resonance Energy Transfer (FRET) to monitor protein folding and unfolding. nih.gov By strategically placing a tyrosine residue (the donor) and a this compound residue (the acceptor) within a protein, the distance between them can be monitored as the protein folds or unfolds. nih.govnih.gov In an unfolded state, the donor and acceptor are far apart, resulting in minimal energy transfer and strong donor fluorescence. nih.gov As the protein folds and the residues come into closer proximity, FRET efficiency increases, leading to quenching of the donor fluorescence and a corresponding increase in the acceptor's emission. nih.gov
This technique was successfully employed to study the disulfide-coupled folding of a hirudin fragment, where the resonance energy transfer between Tyr-13 and an introduced AW at position 3 was monitored. nih.gov The redshifted emission of this compound makes it a more suitable acceptor than tryptophan in such studies, as it minimizes spectral overlap with the donor's emission. nih.gov It's important to note that the incorporation of 7-azatryptophan can sometimes have a destabilizing effect on proteins.
| FRET Pair Component | Role | Spectroscopic Property |
| Tyrosine | Donor | Emits fluorescence that can be quenched. nih.gov |
| This compound | Acceptor | Accepts energy from the donor, leading to its own fluorescence. nih.gov |
Accessibility and Environment of Tryptophan Residues
The fluorescence quantum yield and emission maximum of this compound are highly dependent on the polarity of its surroundings. nih.govpnas.org When exposed to an aqueous environment, its fluorescence is significantly quenched. pnas.orgpnas.org Conversely, when buried within the hydrophobic interior of a protein, its quantum yield increases dramatically. acs.org This sensitivity allows researchers to probe the accessibility and environment of specific tryptophan residues that have been replaced with this compound. pnas.organu.edu.au
For example, the fluorescence of 7-azaindole (B17877), the chromophoric moiety of this compound, shifts from 325 nm in a nonpolar solvent like cyclohexane (B81311) to 400 nm in water, accompanied by a tenfold decrease in quantum yield. nih.gov This property has been used to estimate tryptophan accessibility in proteins like the phage lambda lysozyme (B549824). anu.edu.auacs.org In studies with annexin (B1180172) A5, the fluorescence of a this compound mutant was almost completely quenched upon denaturation, indicating full solvent accessibility of the probe in the unfolded state. pnas.orgpnas.org
Investigating Protein-Protein Interactions
This compound's distinct spectral properties make it an exceptional tool for studying protein-protein interactions, especially in systems where both interacting partners contain multiple native tryptophan residues. nih.govacs.org The ability to selectively excite and detect the this compound probe allows for the unambiguous monitoring of binding events. researchgate.netpnas.org
Characterization of Binding Events and Dissociation
Changes in the fluorescence intensity and anisotropy of this compound upon binding to another protein can be used to characterize the interaction and determine binding affinities. researchgate.net For instance, the interaction between the IgG binding domain of streptococcal protein G (PGBD), labeled with this compound, and IgG fragments was successfully characterized. researchgate.net The fluorescence changes upon binding enabled the estimation of dissociation constants (Kd). researchgate.net
In one study, the dissociation constant for the binding of human Fc to PGBD containing 7-azatryptophan was determined to be 0.28 µM, while for mouse Fc, it was 8.0 µM. researchgate.net These quantitative measurements demonstrate the utility of this compound in providing detailed insights into the thermodynamics of protein-protein interactions. researchgate.net
| Interacting Proteins | Labeled Protein | Measured Parameter | Value |
| PGBD and human Fc | PGBD with 7-azatryptophan | Dissociation constant (Kd) | 0.28 µM researchgate.net |
| PGBD and mouse Fc | PGBD with 7-azatryptophan | Dissociation constant (Kd) | 8.0 µM researchgate.net |
| Thrombin and Y3AW hirudin fragment | Y3AW hirudin fragment | Dissociation constant (Kd) | 60 nM nih.gov |
Real-Time Monitoring of Molecular Recognition
The distinct spectral properties of 7-azatryptophan (7-azaTrp), including its red-shifted absorption and emission spectra compared to tryptophan, make it an invaluable tool for the real-time monitoring of molecular recognition events. acs.orgacs.org This spectral separation allows for the selective excitation of 7-azaTrp without significant interference from the background fluorescence of native tryptophan residues in a protein. nih.gov This is particularly advantageous in studying protein-protein or protein-ligand interactions where one of the components may contain multiple tryptophans. acs.orgnih.gov
The fluorescence of 7-azaTrp is highly sensitive to its local environment, exhibiting changes in quantum yield and emission maxima upon alterations in polarity or binding events. acs.orgnih.gov This sensitivity has been harnessed to monitor processes such as enzyme kinetics and protein-ligand binding in real-time. For instance, the binding of a ligand can induce conformational changes in a protein, altering the microenvironment around a strategically placed 7-azaTrp residue and resulting in a detectable change in its fluorescence signal. This approach provides a non-invasive method to observe these dynamic processes as they occur. researchgate.net
Water Penetration and Local Dielectric Environment at Interfaces
The fluorescence emission of 7-azatryptophan is exquisitely sensitive to the polarity of its surroundings, a characteristic that is exploited to probe water penetration and the local dielectric environment at biological interfaces, such as membranes. nih.govsigmaaldrich.com The emission maximum of 7-azaTrp shifts to longer wavelengths (a red shift) as the polarity of the environment increases. nih.gov For example, in a reverse micellar system designed to mimic a membrane, the emission maximum of 7-azatryptophan shifted from 370 nm to 390 nm as the water content increased, simulating varying degrees of hydration at a membrane interface. sigmaaldrich.com
This property allows researchers to infer the extent of water exposure of a specific site within a protein or at a protein-protein interface. nih.gov A study on asparaginase (B612624) isozymes used 7-azaTrp to reveal significant differences in water penetration in the vicinity of a specific tryptophan residue between two isozymes, AnsA and AnsB. nih.gov The pronounced red-shift in the emission of (7-aza)Trp in AnsA indicated a more water-accessible environment compared to the virtually absent N(7)-H emission in AnsB, which pointed to a water-scarce environment. nih.gov This ability to report on local hydration is crucial for understanding protein stability, folding, and interaction dynamics.
Studies of Small Molecule-Protein Interactions
This compound has proven to be a valuable tool for investigating the intricacies of small molecule-protein interactions. iastate.edu Its unique spectroscopic characteristics allow for the unambiguous detection of binding events and the characterization of the local environment within the binding site, even in the presence of multiple native tryptophan residues in the protein. iastate.edu
Ligand Binding Site Characterization
The incorporation of 7-azatryptophan into a ligand or a protein provides a sensitive handle to characterize the binding site. Upon complex formation, changes in the fluorescence properties of 7-azaTrp, such as a blue-shift in the emission spectrum and alterations in fluorescence lifetime and anisotropy, can be observed. iastate.edu These changes provide detailed information about the local environment of the probe within the binding pocket.
| Interaction Studied | Protein | Probe | Observed Fluorescence Changes | Reference |
| Ligand Binding | Avidin | Biotinylated 7-azatryptophan | Blue-shift in emission, changes in fluorescence lifetime and anisotropy, energy transfer from tryptophan | iastate.edu |
| Antigen Recognition | Major Histocompatibility Complex (MHC) | Tagged Antigen [SIIN(1-methyl-7-azatryptophan)EKL] | Non-exponential fluorescence decay upon complexation | acs.org |
| Enzyme Inhibition | Thrombin | Hirudin analog with 7-azatryptophan | Strong quenching of fluorescence upon binding | nih.gov |
Biosynthetic Incorporation into Proteins
The ability to incorporate this compound into proteins biosynthetically has greatly expanded its utility as a spectroscopic probe. nih.gov This is typically achieved by utilizing tryptophan auxotrophic organisms, which are unable to synthesize their own tryptophan and will therefore incorporate externally supplied analogs like 7-azatryptophan into their proteins. nih.gov
Expression in Tryptophan Auxotrophic Organisms (e.g., E. coli)
Escherichia coli is a commonly used expression host for the biosynthetic incorporation of tryptophan analogs. basicmedicalkey.com By using a tryptophan auxotroph strain of E. coli, high levels of 7-azatryptophan incorporation into a target protein can be achieved. nih.gov This method involves growing the auxotrophic cells in a minimal medium supplemented with 7-azatryptophan instead of tryptophan. basicmedicalkey.com This leads to the global replacement of tryptophan residues with the analog in the expressed protein. basicmedicalkey.com This technique has been successfully used to incorporate 7-azaTrp into various proteins, including the mannitol (B672) permease (EIImtl) of E. coli and human annexin A5. pnas.org
More recently, Lactococcus lactis has also been developed as a versatile expression host for incorporating tryptophan analogs. core.ac.ukmolgenrug.nl A tryptophan auxotroph of L. lactis has been shown to efficiently incorporate 7-azaTrp with an efficiency of over 97%. core.ac.uk This system offers the advantage of being able to secrete the modified proteins into the growth medium, simplifying purification. core.ac.uk
| Organism | Protein | Incorporation Efficiency of 7-azaTrp | Reference |
| Escherichia coli | Mannitol permease (EIImtl) | High level | nih.gov |
| Escherichia coli | Phage lambda lysozyme | - | pnas.org |
| Escherichia coli | Human annexin A5 | High yield | pnas.org |
| Lactococcus lactis | Recombinant model protein PA6 | >97% | core.ac.uk |
Site-Specific Incorporation Techniques
While global replacement of tryptophan is useful, site-specific incorporation provides more precise information about a particular region of a protein. nih.gov Several techniques have been developed to achieve this. One common method involves creating a protein mutant where all native tryptophan residues are replaced with another amino acid, and a single tryptophan codon is introduced at the desired location for 7-azaTrp incorporation.
A more advanced approach is the use of amber codon suppression technology. basicmedicalkey.comnih.gov This method utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid and recognizes a stop codon, typically the amber codon (UAG). nih.govfrontiersin.orgpnas.org By introducing a UAG codon at the desired site in the gene of interest and providing the orthogonal system and 7-azatryptophan, the analog can be incorporated at that specific position with high fidelity. nih.govmdpi.com This technique allows for the precise placement of the spectroscopic probe within a protein, even in the presence of multiple native tryptophans. basicmedicalkey.com Another strategy combines expressed protein ligation (EPL) with in vivo incorporation of 7-azaTrp in auxotrophs to label specific domains of large recombinant proteins. rockefeller.edu
Influence on Enzyme Activity and Stability Upon Incorporation
The substitution of the canonical amino acid tryptophan with its analog, this compound, within protein structures serves as a powerful technique for probing biological systems. This incorporation, however, can modulate the fundamental properties of enzymes, including their catalytic activity and structural stability. The extent of these effects is highly dependent on the specific enzyme and the local environment of the substituted tryptophan residue. Early studies noted that the incorporation of 7-Azatryptophan into general cellular proteins could lead to inactive enzymes. pnas.orgpnas.org More specific and detailed investigations into particular enzymes have revealed a nuanced spectrum of consequences, ranging from significant destabilization to minimal functional impact.
Tryptophanyl-tRNA Synthetase Studies
Tryptophanyl-tRNA synthetase (TrpRS) is the enzyme responsible for charging transfer RNA (tRNA) with its cognate amino acid, tryptophan, a crucial step in protein synthesis. The ability of TrpRS to recognize and activate tryptophan analogs is a prerequisite for their biosynthetic incorporation into proteins. nih.gov Studies have shown that TrpRS from various organisms, including Bacillus subtilis and Bacillus stearothermophilus, can effectively recognize and utilize 7-azatryptophan (7AW) as a substrate. nih.govacs.org
The process involves the enzyme-catalyzed reaction of the L-enantiomer of 7-azatryptophan with adenosine (B11128) triphosphate (ATP) to form a stable aminoacyl-adenylate intermediate (L-7AW-adenylate). nih.govnih.gov The D-enantiomer, this compound, is not recognized by the enzyme. mcmaster.ca The formation of this complex is accompanied by a significant enhancement in the fluorescence of the 7AW moiety, a property that has been exploited to develop a sensitive, non-radioactive fluorimetric assay for TrpRS activity. nih.govsci-hub.se The enzyme-bound 7AW-adenylate is a remarkably long-lived intermediate, with a reported half-life of over 9 hours, suggesting it is well-protected within a hydrophobic pocket of the active site. nih.gov This stability and the unique spectroscopic signature of the 7AW-adenylate complex make D,L-7-azatryptophan a valuable tool for studying the structure, function, and dynamics of TrpRS. nih.govsigmaaldrich.com
| Enzyme System | Finding | Spectroscopic Observation | Reference(s) |
| B. subtilis TrpRS | Forms a highly stable L-7AW-adenylate intermediate. | Intense fluorescence from the enzyme-bound adenylate with a half-life > 9 hours. | nih.gov |
| B. stearothermophilus TrpRS | L-7AW is an active substrate, forming the 7AW-AMP complex. | Fluorescence emission shift and intensity enhancement upon complex formation. | acs.orgcore.ac.uk |
| General TrpRS | Stereoselective reaction with L-7AW, but not D-7AW. | Formation of a highly fluorescent L-7AW-adenylate complex. | nih.govmcmaster.ca |
Impact on Thrombin Inhibition
Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade. nih.gov Its inhibition is a key therapeutic strategy for preventing thrombosis. nih.govbiorxiv.org Hirudin, a polypeptide from medicinal leeches, is a potent and specific thrombin inhibitor. nih.govacs.org The impact of incorporating 7-azatryptophan into a thrombin inhibitor has been investigated by chemically synthesizing an analog of the N-terminal domain (residues 1-47) of hirudin. In this analog, a critical tyrosine residue at position 3 (Tyr3) was replaced with 7-azatryptophan (AW). nih.govunipd.it
Functional assays revealed that this single substitution significantly weakened the inhibitory potency. nih.gov The dissociation constant (Kd) for the complex between the 7AW-containing hirudin fragment and thrombin increased, indicating a lower binding affinity. The affinity for the procoagulant 'fast' form of thrombin was reduced by approximately 10-fold. nih.govresearchgate.net This decrease in affinity is likely attributable to the lower hydrophobicity of the 7-azaindole side chain of 7AW compared to the phenol (B47542) group of tyrosine or the indole (B1671886) of tryptophan. nih.govresearchgate.net Furthermore, upon binding to thrombin, the fluorescence of the incorporated 7AW was strongly quenched, potentially due to the presence of structural water molecules at the hirudin-thrombin interface that promote non-radiative decay of the excited state. nih.gov These findings demonstrate that while 7-azatryptophan is a useful spectroscopic probe, its incorporation at a functionally important site in a protein-protein interface can perturb the interaction and reduce biological activity. nih.gov
| System | Modification | Effect on Thrombin Binding | Postulated Reason | Reference(s) |
| Hirudin fragment (1-47) | Replacement of Tyr3 with 7-Azatryptophan (Y3AW) | ~10-fold reduction in affinity for the 'fast' form of thrombin. | Lower hydrophobicity of the 7-azatryptophan side chain compared to tyrosine. | nih.govunipd.itresearchgate.net |
| Y3AW-Thrombin Complex | Binding of Y3AW to thrombin | Strong quenching of 7-azatryptophan fluorescence. | Presence of water molecules at the protein-protein interface. | nih.gov |
Effect on Phage-Lambda Lysozyme
Phage-lambda lysozyme (λL) is an enzyme that digests bacterial cell walls, facilitating the release of new phage particles. nih.govuliege.be Unlike many other lysozymes, it functions as a transglycosylase rather than a hydrolase. uliege.be The enzyme contains four tryptophan residues. nih.gov In a notable study, these four tryptophans were efficiently and completely replaced by 7-azatryptophan (7aW) through biosynthetic incorporation in an overexpressing E. coli strain. nih.govoup.com The resulting analog-containing protein was designated aλL.
Remarkably, the wholesale replacement of tryptophan with 7aW did not affect the lytic activity of the enzyme on chloroform-sensitized E. coli cells, nor did it alter the enzyme's activity-pH profile. nih.govoup.com This indicates that the specific chemical properties of the tryptophan indole ring are not essential for the catalytic mechanism of λL.
However, the incorporation of 7aW did have a discernible effect on the protein's stability. nih.govoup.com Comparative analysis showed that the stability of aλL was only slightly reduced compared to the wild-type protein at pH values above 5. In contrast, at acidic pH below 4, the stability of aλL was strongly decreased. nih.govoup.com This acid-induced destabilization is attributed to the protonation of the nitrogen atom in the six-membered ring of the 7-azaindole side chain (pKa ≈ 4.6), particularly affecting those 7aW residues that are buried and inaccessible to the solvent in the native structure. nih.govoup.comanu.edu.au The crystal structure of the 7aW-containing lysozyme has been solved, providing a detailed view of the structural consequences of this substitution. uliege.bercsb.org
| Property | Wild-Type λ Lysozyme (λL) | 7-Azatryptophan-substituted λ Lysozyme (aλL) | Reference(s) |
| Enzymatic Activity | Fully active | No change in lytic activity or pH profile. | nih.govoup.com |
| Stability (pH > 5) | Stable | Mildly reduced stability. | nih.govoup.com |
| Stability (pH < 4) | Stable | Strongly decreased stability. | nih.govoup.com |
D 7 Azatryptophan in Cellular and Physiological Process Research
Effects on Microbial Metabolism and Growth
D-7-Azatryptophan has been shown to exert significant effects on the metabolism and growth of various microorganisms, particularly cyanobacteria. Its ability to act as an antagonist of tryptophan allows it to disrupt normal cellular functions, providing insights into metabolic regulation.
Research on the cyanobacterium Anabaena sp. strain 1F has demonstrated that DL-7-azatryptophan can inhibit both photosynthetic carbon assimilation and the evolution of photosynthetic oxygen. nih.govdntb.gov.ua This inhibitory effect on fundamental photosynthetic processes highlights the compound's broad impact on cyanobacterial carbon metabolism, extending beyond its influence on nitrogen pathways. nih.gov The disruption of these core functions underscores the integral role of tryptophan-related pathways in maintaining photosynthetic efficiency in these organisms.
This compound has been extensively studied for its profound influence on nitrogen metabolism and cellular differentiation in nitrogen-fixing cyanobacteria of the genus Anabaena.
In Anabaena sp. strain CA, the addition of DL-7-azatryptophan to cultures grown with nitrate (B79036) as the nitrogen source induces the differentiation of vegetative cells into specialized, nitrogen-fixing cells called heterocysts. nih.govasm.org This differentiation is typically triggered by nitrogen starvation. The analog appears to induce a state of nitrogen deprivation within the filaments, leading to a notable decrease in the intracellular glutamate (B1630785) pool and a slight rise in glutamine levels. nih.govasm.org Furthermore, DL-7-azatryptophan partially inhibits the in vitro activity of glutamate synthase, a key enzyme in ammonia (B1221849) assimilation. nih.govasm.org It also leads to a reduction in the content of C-phycocyanin due to proteolytic degradation and has an inhibitory effect on nitrogenase activity. nih.govasm.org
Studies on Anabaena doliolum have shown that DL-7-azatryptophan suppresses growth and promotes heterocyst differentiation in nitrogen-free media. ias.ac.in In media supplemented with ammonium, nitrite, or nitrate, it can cause the regression of proheterocysts, which are precursors to mature heterocysts. ias.ac.in This suggests that the tryptophan analog interferes with the normal regulatory mechanisms that control heterocyst development and spacing. ias.ac.in The prevailing hypothesis is that the incorporation of 7-azatryptophan (B1233867) in place of tryptophan leads to the synthesis of defective proteins, which in turn disrupts the normal heterocyst pattern. ias.ac.in
Similarly, in Anabaena cylindrica and Anabaena variabilis, the addition of DL-7-azatryptophan has been observed to induce heterocyst formation even in the presence of fixed nitrogen sources like ammonia or nitrate. asm.org This effect further supports the idea that the analog mimics a state of nitrogen starvation, overriding the normal repressive signals of fixed nitrogen. nih.govasm.org
The table below summarizes the effects of DL-7-azatryptophan on various Anabaena species.
| Species | Effect of DL-7-Azatryptophan | Reference |
| Anabaena sp. strain CA | Induces heterocyst differentiation in the presence of nitrate; decreases intracellular glutamate; partially inhibits glutamate synthase. nih.govasm.org | nih.govasm.org |
| Anabaena doliolum | Suppresses growth and induces heterocyst formation in nitrogen-free medium; causes proheterocyst regression in nitrogen-supplemented media. ias.ac.in | ias.ac.in |
| Anabaena cylindrica | Induces heterocyst formation in the presence of fixed nitrogen. asm.org | asm.org |
| Anabaena variabilis | Induces heterocyst formation in the presence of fixed nitrogen. asm.org | asm.org |
In the bacterium Pseudomonas acidovorans, DL-7-azatryptophan, while being non-metabolizable and inactive as an inducer on its own, acts synergistically with L-tryptophan to "superinduce" the levels of tryptophan oxygenase. asm.org This enhancement of tryptophan oxygenase induction occurs without a corresponding increase in the levels of kynurenine (B1673888) formamidase, the subsequent enzyme in the tryptophan degradation pathway. asm.org This differential effect indicates a non-coordinate regulation of these two enzymes and highlights the complex regulatory roles that tryptophan analogs can play in bacterial metabolic pathways. asm.org
Future Directions and Emerging Research Avenues
Development of New D-7-Azatryptophan Analogs with Tunable Spectroscopic Properties
The development of new analogs of D-7-AzaTrp is a promising area of research, aiming to create probes with tailored spectroscopic properties for specific applications. While 7-AzaTrp itself is a powerful tool, its fluorescence can be strongly quenched in aqueous solvents, which can limit its utility. pnas.orgpnas.org Research into new analogs seeks to overcome such limitations and enhance properties like quantum yield, environmental sensitivity, and fluorescence lifetime.
One key modification is the methylation of the indole (B1671886) nitrogen (N1). N1-methyl-7-azatryptophan exhibits a remarkably long fluorescence lifetime (around 21 ns) and a high quantum yield (0.55 in water), making it an excellent probe for studying events on a more extended timescale. acs.orgresearchgate.net This modification also prevents certain non-radiative decay processes, enhancing its brightness. acs.org
Another strategy involves altering the position of the nitrogen atom within the indole ring or adding other functional groups. Analogs like 4-azatryptophan and 5-azatryptophan have been shown to be superior optical probes compared to 7-AzaTrp, particularly in physiological solutions, as they exhibit reduced sensitivity to quenching by water and more pronounced red-shifts. pnas.orgpnas.orgnih.gov Furthermore, the development of derivatives like 4-cyano-7-azatryptophan and 1-methyl-4-cyano-7-azatryptophan has been suggested, with predictions that they could serve as useful biological fluorophores with distinct spectral characteristics. researchgate.net These efforts highlight a clear trend toward creating a palette of AzaTrp analogs, allowing researchers to select a probe with optimal properties for a given experiment, from studying protein folding to monitoring protein-protein interactions. nih.govpnas.org
| Compound | Key Modification | Notable Spectroscopic Properties | Reference |
|---|---|---|---|
| This compound | Nitrogen at position 7 of the indole ring | Absorption/emission red-shifted vs. Tryptophan; sensitive to solvent polarity; fluorescence quenching in water. | nih.govacs.orgpnas.org |
| 1-methyl-7-azatryptophan | Methylation at the N1 position | Long fluorescence lifetime (~21 ns); high quantum yield (~0.55); reduced quenching. | acs.orgresearchgate.net |
| 4-azatryptophan | Nitrogen at position 4 of the indole ring | Higher quantum yield and less quenching in aqueous buffers compared to 7-AzaTrp; large Stokes shift (~130 nm). | pnas.orgpnas.org |
| 5-azatryptophan | Nitrogen at position 5 of the indole ring | Better optical probe than 7-AzaTrp with reduced quenching sensitivity. | pnas.orgpnas.org |
| 4-cyano-7-azatryptophan | Cyano group at position 4, Nitrogen at position 7 | Predicted to be a useful biological fluorophore, emitting in the blue to green spectral range with a large Stokes shift. | researchgate.net |
Advanced Imaging Techniques Utilizing this compound
The favorable photophysical properties of D-7-AzaTrp and its analogs make them highly suitable for advanced fluorescence imaging techniques. cdnsciencepub.com Their red-shifted spectra allow for selective excitation without exciting the background fluorescence from natural tryptophan residues, a significant advantage in cellular imaging. nih.govpnas.org
One major application is in Fluorescence Resonance Energy Transfer (FRET) , a technique used as a "spectroscopic ruler" to measure distances on the nanometer scale. nih.gov D-7-AzaTrp can serve as an excellent FRET acceptor in pairs with donor fluorophores like p-cyanophenylalanine or natural tyrosine. nih.govnih.gov This has been applied to study dynamic processes such as protein folding, where the change in distance between the donor and acceptor is monitored in real-time. nih.gov
The development of probes with long fluorescence lifetimes, such as N1-methyl-7-azatryptophan, opens the door to Fluorescence Lifetime Imaging Microscopy (FLIM) . FLIM can distinguish fluorophores based on their decay kinetics rather than their emission wavelength, providing an additional layer of contrast. It is also sensitive to the probe's local environment, offering insights into factors like ion concentration, pH, and molecular binding. The high quantum yield and long lifetime of certain D-7-AzaTrp analogs are particularly advantageous for these demanding imaging modalities. acs.orghawaii.edu Furthermore, the development of probes that are bright and photostable is crucial for super-resolution microscopy techniques, which can overcome the diffraction limit of light to visualize cellular structures with unprecedented detail. wiley.com
Application in In Vivo Studies and Live-Cell Imaging
A significant frontier for D-7-AzaTrp research is its expanding use in living systems, from single cells to whole organisms. The ability to biosynthetically incorporate the amino acid into proteins within a cell makes it a genetically encodable, non-invasive fluorescent reporter. pnas.orgnih.gov This approach avoids the need for external labeling with large, potentially perturbing organic dyes. nih.gov
Recent studies have demonstrated the successful incorporation of azatryptophans into proteins in E. coli, rendering the cells intrinsically fluorescent and suitable for live-cell imaging and flow cytometry. pnas.orgnih.govbiorxiv.org This "atomic mutation" is minimally perturbative, meaning it is less likely to alter the protein's natural structure and function compared to traditional fluorescent protein tags. pnas.org
Q & A
Q. How can D-7-Azatryptophan be synthesized and purified for use in protein engineering studies?
D-7A is typically synthesized via biosynthetic incorporation into overexpressed proteins (e.g., phage lambda lysozyme) using auxotrophic bacterial strains. Purification involves affinity chromatography followed by HPLC to isolate the modified protein. Confirm incorporation via fluorescence spectroscopy (distinct emission spectra compared to tryptophan) and mass spectrometry .
Q. What spectroscopic methods are most effective for detecting D-7A in protein environments?
Fluorescence spectroscopy is ideal due to D-7A's single-exponential decay in aqueous solutions, which simplifies data analysis. UV-Vis absorption (red-shifted compared to tryptophan) and NMR (protonation state analysis) are complementary for confirming structural integration and environmental sensitivity .
Q. How does pH influence the stability of D-7A-containing proteins?
Below pH 4, D-7A-containing proteins exhibit reduced stability due to protonation of inaccessible residues, leading to denaturation. Above pH 5, stability is comparable to wild-type proteins. Monitor via fluorescence pH titrations and circular dichroism (CD) spectroscopy to track conformational changes .
Advanced Research Questions
Q. What experimental designs mitigate contradictions in fluorescence data when studying D-7A-protein interactions?
Fluorescence lifetime inconsistencies arise from heterogeneous microenvironments. Use time-resolved fluorescence anisotropy to distinguish between static (rigid binding) and dynamic (flexible) interactions. Pair with molecular dynamics simulations to correlate lifetime changes with residue accessibility .
Q. How can D-7A be used to quantify tryptophan accessibility in membrane proteins?
Incorporate D-7A into membrane proteins via cell-free synthesis systems. Accessibility is determined by fluorescence quenching using acrylamide or iodide, with Stern-Volmer plots comparing wild-type and D-7A-modified proteins. Cross-reference with hydrogen-deuterium exchange mass spectrometry (HDX-MS) for validation .
Q. What methodological challenges arise when interpreting D-7A’s dual role as a structural probe and enzymatic activity modulator?
D-7A’s fluorescence sensitivity to local polarity can confound activity assays. Control experiments include:
Q. How do micellar environments affect D-7A’s reorientation dynamics compared to tryptophan derivatives?
In anionic micelles (e.g., SDS), D-7A exhibits slower reorientation due to charge interactions, while neutral micelles (e.g., Triton X-100) show dispersion-dominated dynamics. Use time-resolved fluorescence depolarization and Förster resonance energy transfer (FRET) to quantify microenvironmental rigidity .
Data Analysis & Interpretation
Q. What statistical approaches resolve discrepancies in D-7A fluorescence decay profiles across studies?
Global analysis of multi-exponential decays using maximum entropy methods (MEM) reduces fitting artifacts. Validate with lifetime-resolved emission spectra to distinguish overlapping decay components .
Q. How can scoping studies optimize D-7A applications in novel protein systems?
Follow Arksey & O’Malley’s framework:
- Stage 1 : Systematic review of D-7A’s photophysical properties in model proteins (e.g., lysozyme).
- Stage 2 : Consultation with structural biologists to identify understudied targets (e.g., GPCRs).
- Stage 3 : Pilot experiments assessing incorporation efficiency via Edman degradation or MS/MS .
Methodological Best Practices
Q. What criteria ensure ethical and reproducible reporting of D-7A research?
Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Experimental Section : Detail bacterial strains, growth conditions, and purification protocols.
- Supporting Information : Provide raw fluorescence decay curves and SDS-PAGE gels.
- Data Management : Archive spectra and simulation codes in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
